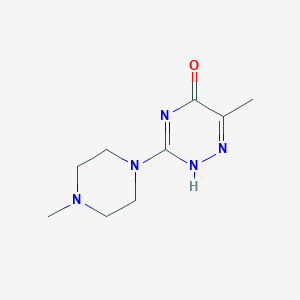
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline, also known as MPQT, is a chemical compound that has been studied for its potential applications in scientific research. This quinoline derivative has been found to have interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. When activated, the receptor allows the influx of cations such as calcium and sodium into the cell, leading to depolarization and the initiation of an action potential. 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline binds to the receptor at a site that is distinct from the acetylcholine binding site, leading to inhibition of its activity. This results in a decrease in calcium influx and a reduction in neurotransmitter release, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been found to have several interesting biochemical and physiological effects. In addition to its action on the α7 nicotinic acetylcholine receptor, it has also been shown to inhibit the activity of the P2X7 receptor, which is involved in the immune response and inflammation. This could potentially make 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline useful in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it could be useful in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors or physiological processes. Additionally, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been found to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments or applications.
Orientations Futures
There are several potential future directions for research on 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline. One area of interest is in the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline. These compounds could potentially be used as therapeutic agents for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies on the effects of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline on the P2X7 receptor and its potential applications in the treatment of inflammatory conditions could be explored. Finally, the anxiolytic and antidepressant-like effects of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline could be further investigated, potentially leading to the development of new treatments for anxiety and depression.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline involves several steps. The starting material is 2-chloro-4-methylquinoline, which is reacted with sodium hydride and 1-pyrrolidine to form the intermediate 2-methyl-4-(1-pyrrolidinyl)quinoline. This intermediate is then treated with trifluoromethyl iodide and a palladium catalyst to yield the final product, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline. The yield of this reaction is typically around 50-60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. By blocking this receptor, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline could potentially be used as a therapeutic agent for these conditions.
Propriétés
Nom du produit |
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline |
|---|---|
Formule moléculaire |
C15H15F3N2 |
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
2-methyl-4-pyrrolidin-1-yl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H15F3N2/c1-10-8-14(20-6-2-3-7-20)12-5-4-11(15(16,17)18)9-13(12)19-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Clé InChI |
KPJDUAVOMLAEPX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=C1)N3CCCC3 |
SMILES canonique |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)


![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)

![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)


![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)

![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)